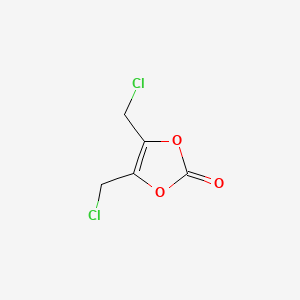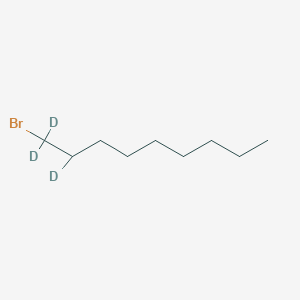
ビスフェノールF-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisphenol F (BPF) is a chemical compound increasingly used in industry, particularly as a substitute for Bisphenol A (BPA) due to its similar chemical structure and properties. BPF is part of the bisphenol family, known for their application in the production of polymers and plastics. Recent research focuses on BPF's synthesis, structure, and potential effects on health and the environment due to its endocrine-disrupting capabilities.
Synthesis Analysis
The synthesis of BPF typically involves the condensation of phenol with formaldehyde, with variations in the process leading to different derivatives. Microwave irradiation has been shown to significantly reduce the reaction time from hours to minutes, offering a high yield of BPF (Liu Qicheng, 2010). Another study highlights a solventless method for synthesizing BGF (a related compound) and its derivatives, indicating progress towards more environmentally friendly production methods (Thirukumaran Periyasamy et al., 2016).
Molecular Structure Analysis
The molecular structure of BPF is confirmed through techniques such as FT-IR, NMR (1H and 13C), MS, and GC, ensuring the purity and structural integrity of the synthesized compound. These analytical methods are crucial for identifying the specific atomic arrangement and chemical bonds within BPF molecules, contributing to a deeper understanding of its properties and reactivity.
Chemical Reactions and Properties
BPF undergoes various chemical reactions, including polymerization and interaction with DNA. Its ability to form polybenzoxazines through ring-opening polymerization indicates its potential for creating materials with specific thermal and mechanical properties (Thirukumaran Periyasamy et al., 2016). Additionally, studies on BPF's interaction with DNA highlight its minor groove binding capabilities, suggesting potential genotoxic effects (Afia Usman & Masood Ahmad, 2017).
科学的研究の応用
土壌マイクロバイオーム研究 {svg_1}
ビスフェノールF (BPF) は、その類似体であるビスフェノールA (BPA) およびビスフェノールS (BPS) とともに、土壌マイクロバイオームとその酵素活性への影響に焦点を当てた研究で使用されてきました {svg_2}. この研究は、BPA、BPF、およびBPSが土壌マイクロバイオームとその酵素活性に及ぼす影響の規模を特定および比較することを目的としていました {svg_3}. 研究の結果、ビスフェノールA、S、およびFは土壌の恒常性を著しく乱し、BPFはBPSおよびBPAに次いで最も毒性が高いことがわかりました {svg_4}.
水生毒性学 {svg_5}
環境および人間の健康に対するBPAの悪影響に関する証拠により、BPAの使用は制限され、BPFなどの類似体で置き換えられています {svg_6}. 研究では、一次生産者である真核生物の緑藻Pseudokirchneriella subcapitataと原核生物のシアノバクテリアSynechococcus leopoliensisに対するBPA、BPF、およびそれらの混合物の毒性を調べました {svg_7}. 結果は、S. leopoliensisがP. subcapitataよりも感受性が高く、2つのBPの毒性可能性は同等であり、植物プランクトンに対する同等の危険性を示していることを示しています {svg_8}.
作用機序
Target of Action
Bisphenol F-13C6, structurally related to Bisphenol A (BPA), is an organic synthetic compound . It belongs to the category of molecules known as bisphenols, which feature two phenol groups connected via a linking group . The primary targets of Bisphenol F-13C6 are estrogen receptors . It can bind to these receptors, thereby affecting body weight and tumorigenesis .
Mode of Action
Bisphenol F-13C6 interacts with its targets, the estrogen receptors, and induces changes in the body. Due to its hormone-like properties, it may bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . It may also affect metabolism and cancer progression, by interacting with GPR30, and may impair male reproductive function, by binding to androgen receptors .
Biochemical Pathways
Bisphenol F-13C6 affects several biochemical pathways. It has been shown to disrupt testicular function via apoptotic signaling . Several transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2, are involved in Bisphenol F-13C6 action on fat and liver homeostasis, the cardiovascular system, and cancer . Furthermore, epigenetic changes, such as DNA methylation, histones modification, and changes in microRNAs expression contribute to Bisphenol F-13C6 pathological effects .
Pharmacokinetics
The pharmacokinetics of Bisphenol F-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). Bisphenol F undergoes two primary phase II biotransformations to form the corresponding glucuronide and sulfate . These processes impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of Bisphenol F-13C6’s action are significant. It has been found to have estrogenic, progesteronic, and anti-androgenic effects . The overarching implications of these hormonal changes for humans are decreases in testosterone secretions, especially in male testes, and increases in the activity of estrogen .
Action Environment
The action, efficacy, and stability of Bisphenol F-13C6 can be influenced by environmental factors. For instance, Bisphenol F-13C6 is increasingly used as a substitute for BPA in response to concerns about the health effects of BPA . It is used in the manufacture of plastics and epoxy resins, and is found in food containers, thermal paper for receipts, and coatings for water pipes . These uses expose Bisphenol F-13C6 to various environmental conditions that can affect its action and stability.
Safety and Hazards
将来の方向性
Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, studies that broaden understanding of potential endocrine disrupting effects of BPF, studies into metabolic disruption with a focus on glutathione and aromatic amino acids, and studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Bisphenol F-13C6 can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol", "Acetone", "13C6-labeled formaldehyde", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Phenol is reacted with acetone in the presence of a base catalyst such as sodium hydroxide to form Bisphenol A.", "Step 2: Bisphenol A is then reacted with 13C6-labeled formaldehyde in the presence of an acid catalyst such as sulfuric acid to form Bisphenol F-13C6.", "Step 3: The product is then purified through a series of washing and drying steps to obtain the final product." ] } | |
CAS番号 |
1410794-06-7 |
分子式 |
C₇¹³C₆H₁₂O₂ |
分子量 |
206.19 |
同義語 |
1,1-Bis(4-hydroxyphenyl)methane-13C6; 4,4’-Bis(hydroxyphenyl)methane-13C6; 4,4’-Dihydroxydiphenylmethane-13C6; 4,4’-Methylenebis[phenol]-13C6; 4,4’-Methylenediphenol-13C6; Bis(p-hydroxyphenyl)methane-13C6; Bis(4-hydroxyphenyl)methane-13C6; HDM-13C6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)
